molecular formula C16H15FOS B1327544 4'-Fluoro-3-(2-thiomethylphenyl)propiophenone CAS No. 898754-69-3

4'-Fluoro-3-(2-thiomethylphenyl)propiophenone

Cat. No.: B1327544
CAS No.: 898754-69-3
M. Wt: 274.4 g/mol
InChI Key: BOFWLWAFRDQXSG-UHFFFAOYSA-N
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Description

4’-Fluoro-3-(2-thiomethylphenyl)propiophenone is a chemical compound with the molecular formula C16H15FOS It is characterized by the presence of a fluorine atom at the para position of the phenyl ring, a thiomethyl group attached to the ortho position of another phenyl ring, and a propiophenone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4’-Fluoro-3-(2-thiomethylphenyl)propiophenone typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-fluorobenzaldehyde and 2-thiomethylbenzene.

    Condensation Reaction: The key step involves a condensation reaction between 4-fluorobenzaldehyde and 2-thiomethylbenzene in the presence of a suitable base, such as sodium hydroxide or potassium carbonate, to form the intermediate compound.

    Oxidation: The intermediate compound is then subjected to oxidation using an oxidizing agent like potassium permanganate or chromium trioxide to yield the final product, 4’-Fluoro-3-(2-thiomethylphenyl)propiophenone.

Industrial Production Methods: In an industrial setting, the production of 4’-Fluoro-3-(2-thiomethylphenyl)propiophenone may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of advanced techniques such as high-performance liquid chromatography (HPLC) and gas chromatography (GC) may be employed for quality control and purification.

Chemical Reactions Analysis

Types of Reactions: 4’-Fluoro-3-(2-thiomethylphenyl)propiophenone can undergo various chemical reactions, including:

    Oxidation: The thiomethyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group in the propiophenone backbone can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Amines, thiols.

Major Products Formed:

    Oxidation: Sulfoxide, sulfone.

    Reduction: Alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4’-Fluoro-3-(2-thiomethylphenyl)propiophenone has several applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound may be used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4’-Fluoro-3-(2-thiomethylphenyl)propiophenone involves its interaction with specific molecular targets and pathways. The fluorine atom and thiomethyl group contribute to the compound’s reactivity and binding affinity. The carbonyl group in the propiophenone backbone can form hydrogen bonds with target molecules, influencing their activity and function.

Comparison with Similar Compounds

    4’-Fluoro-3-(2-methylphenyl)propiophenone: Similar structure but lacks the thiomethyl group.

    3-(2-Thiomethylphenyl)propiophenone: Similar structure but lacks the fluorine atom.

    4’-Chloro-3-(2-thiomethylphenyl)propiophenone: Similar structure but has a chlorine atom instead of fluorine.

Uniqueness: 4’-Fluoro-3-(2-thiomethylphenyl)propiophenone is unique due to the presence of both the fluorine atom and the thiomethyl group, which confer distinct chemical and biological properties

Properties

IUPAC Name

1-(4-fluorophenyl)-3-(2-methylsulfanylphenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15FOS/c1-19-16-5-3-2-4-13(16)8-11-15(18)12-6-9-14(17)10-7-12/h2-7,9-10H,8,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOFWLWAFRDQXSG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=C1CCC(=O)C2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15FOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20644324
Record name 1-(4-Fluorophenyl)-3-[2-(methylsulfanyl)phenyl]propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20644324
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898754-69-3
Record name 1-(4-Fluorophenyl)-3-[2-(methylsulfanyl)phenyl]propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20644324
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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